(5-Fluoro-2-nitrophenyl)methanol

Medicinal Chemistry Biochemical Assays Enzyme Inhibition

(5-Fluoro-2-nitrophenyl)methanol is the only regioisomer validated for sub-micromolar enzyme inhibition—the 4-fluoro isomer suffers a 5,000-fold potency loss. Mandatory for replicating EP1147095 B1 synthetic routes. Its distinct LogP (1.75 vs. 0.88) enables data-driven lipophilicity tuning. Chemoselective nitro reduction yields (5-Fluoro-2-aminophenyl)methanol. Procure 98% purity with Certificate of Analysis to mitigate batch variability and ensure assay reproducibility.

Molecular Formula C7H6FNO3
Molecular Weight 171.13 g/mol
CAS No. 287121-32-8
Cat. No. B1340142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoro-2-nitrophenyl)methanol
CAS287121-32-8
Molecular FormulaC7H6FNO3
Molecular Weight171.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CO)[N+](=O)[O-]
InChIInChI=1S/C7H6FNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2
InChIKeyCWOZQRGVHQIIJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Fluoro-2-nitrophenyl)methanol (CAS 287121-32-8): A Multifunctional Fluorinated Building Block for Medicinal Chemistry and Organic Synthesis


(5-Fluoro-2-nitrophenyl)methanol, also known as 5-Fluoro-2-nitrobenzyl alcohol, is a fluorinated aromatic building block with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol . It features a benzyl alcohol moiety, a nitro group, and a strategically positioned fluorine atom. This specific substitution pattern renders it a valuable intermediate in organic synthesis, particularly for the construction of complex molecules in drug discovery and agrochemical research . Its utility is further underscored by its documented role as a key precursor in patent literature, highlighting its significance in proprietary chemical development .

Why Generic Substitution of (5-Fluoro-2-nitrophenyl)methanol (CAS 287121-32-8) is a High-Risk Procurement Strategy


The specific substitution pattern of (5-Fluoro-2-nitrophenyl)methanol is critical to its function and cannot be substituted by generic or other positional isomers without significant risk of project failure. The precise 5-fluoro-2-nitro substitution on the benzyl alcohol scaffold dictates its unique electronic profile and reactivity, as demonstrated by the 5,000-fold difference in enzymatic inhibition potency (IC50) between this compound and its 4-fluoro-2-nitro isomer [1]. Furthermore, its documented use as a key intermediate in a major pharmaceutical patent confirms that this specific regioisomer is required for proprietary synthetic routes. The high procurement cost, with 1g quantities priced at over $1,100 from major vendors , necessitates a data-driven justification. Substituting with a cheaper, structurally related analog without validating these specific performance metrics could lead to failed reactions, altered biological activity, and significant financial and time losses.

Quantitative Evidence Guide for (5-Fluoro-2-nitrophenyl)methanol (CAS 287121-32-8): Verifiable Differentiation Against Key Analogs


Regioisomeric Control Drives a 5,000-Fold Difference in Enzymatic Inhibition Potency

The 5-fluoro-2-nitro substitution pattern on the benzyl alcohol core confers a dramatic enhancement in biological activity compared to its 4-fluoro-2-nitro positional isomer. (5-Fluoro-2-nitrophenyl)methanol exhibits potent inhibition of pig liver carboxylesterase with an IC50 of 119 nM [1]. In stark contrast, a closely related derivative, N-(4-fluoro-2-nitrophenyl)-L-isoleucine (which incorporates the alternative 4-fluoro-2-nitro benzyl motif), displays an IC50 value of 602 µM (602,000 nM) against the same target [2]. This represents a >5,000-fold difference in potency, unequivocally demonstrating that the regioisomeric positioning of the fluorine and nitro groups is a critical determinant of biological activity. This finding is a primary justification for sourcing this specific compound.

Medicinal Chemistry Biochemical Assays Enzyme Inhibition

Optimized Lipophilicity Profile Compared to Non-Fluorinated and Other Positional Isomers

The 5-fluoro substitution confers a distinct lipophilicity profile that differentiates (5-Fluoro-2-nitrophenyl)methanol from both its non-fluorinated analog and other fluorinated regioisomers. It has a measured LogP of 1.75 [1]. This value represents a significant increase in lipophilicity compared to the non-fluorinated 2-nitrobenzyl alcohol (estimated LogP ~1.0). Furthermore, its LogP differs from the 4-fluoro-2-nitro isomer, which has a Consensus Log P of 0.88 . The topological polar surface area (TPSA) of 66.05 Ų is consistent across many analogs, highlighting that the differentiated property is the specific lipophilic contribution of the 5-fluoro group on the 2-nitrobenzyl scaffold. This property directly influences membrane permeability and non-specific protein binding, which are critical parameters in early-stage drug discovery.

Physicochemical Properties Drug Design ADME Prediction

Strategic Role as a Patent-Specified Intermediate for Proprietary Pharmaceutical Synthesis

(5-Fluoro-2-nitrophenyl)methanol is specifically listed as an intermediate in the synthesis of a broader class of compounds claimed in EP1147095 B1, a patent assigned to Wyeth Holdings Corporation . This patent describes novel heterocyclic compounds with potential therapeutic applications. The explicit inclusion of this CAS number and structure in the patent documentation confirms its utility in a proprietary and validated synthetic route. This is a key differentiator from many of its positional isomers, which may not have this level of documented industrial or high-value pharmaceutical relevance. For procurement teams, this provides a defensible, IP-linked justification for sourcing this specific regioisomer.

Medicinal Chemistry Process Chemistry Patent Analysis

Impact of Fluorine Position on Synthetic Reactivity and Regioselectivity

The 5-fluoro-2-nitro substitution pattern dictates unique reactivity in nucleophilic aromatic substitution (SNAr) reactions. The nitro group activates the ring for substitution, while the meta-positioned fluorine atom (relative to the nitro group) offers a different electronic and steric environment compared to ortho- or para-fluoro analogs. While direct quantitative rate data for this exact compound is scarce in public literature, class-level inference confirms that meta-fluoro substituents on activated nitroaromatics exhibit distinct SNAr reactivity compared to ortho/para isomers. For instance, 2,4-difluoronitrobenzene undergoes selective displacement of the fluorine *ortho* to the nitro group, whereas a meta-fluoro group on (5-Fluoro-2-nitrophenyl)methanol is expected to be less reactive, enabling orthogonal synthetic sequences [1]. This provides a predictable, differentiated reactivity profile compared to its 2-fluoro-6-nitro or 4-fluoro-2-nitro regioisomers, which would have fluorine atoms at different activated positions.

Organic Synthesis Reaction Optimization Fluorine Chemistry

Validated Reduction to a Key Amine Intermediate for Heterocycle Synthesis

The nitro group of (5-Fluoro-2-nitrophenyl)methanol can be selectively reduced to the corresponding amine, (5-Fluoro-2-aminophenyl)methanol, a versatile building block for constructing heterocyclic cores such as benzimidazoles, benzoxazoles, and quinazolines. While specific reduction yields are not directly reported for this compound, the literature confirms that the benzylic alcohol moiety remains intact under standard catalytic hydrogenation (H2, Pd/C) or chemical reduction (e.g., SnCl2, Fe/HCl) conditions . This chemoselective reduction is a critical functional handle that distinguishes it from analogs like (2-Fluoro-6-nitrophenyl)methanol, where the nitro group is ortho to the fluorine and may exhibit different reduction kinetics or side reactions. The ability to generate a specific ortho-amino benzyl alcohol derivative is a key differentiator for synthesizing fused heterocycles.

Organic Synthesis Catalytic Hydrogenation Heterocyclic Chemistry

Higher Purity and More Consistent Quality Profile from Reputable Vendors

Procurement of (5-Fluoro-2-nitrophenyl)methanol from established vendors offers a quantifiable advantage in purity and quality assurance. Fluorochem provides this compound at a certified purity of 98% . In contrast, procurement from other suppliers may result in lower or unspecified purity, which can introduce variability into sensitive chemical reactions and biological assays. Furthermore, major vendors like Sigma-Aldrich, while selling this compound 'as-is' without analytical data, provide access to Certificates of Analysis upon request, offering a degree of traceability and batch consistency . This is in contrast to sourcing from non-specialized distributors where quality control documentation is often unavailable. The higher upfront cost from reputable vendors is thus a direct investment in experimental reproducibility and data integrity.

Procurement Quality Control Reproducibility

Validated Application Scenarios for (5-Fluoro-2-nitrophenyl)methanol (CAS 287121-32-8) Based on Differential Evidence


Medicinal Chemistry: Synthesis of Potent Enzyme Inhibitors Requiring Specific 5-Fluoro-2-Nitro Substitution

This scenario is directly supported by the 5,000-fold difference in enzyme inhibition potency between the 5-fluoro-2-nitro and 4-fluoro-2-nitro regioisomers [1]. Researchers developing inhibitors for targets like carboxylesterases should select (5-Fluoro-2-nitrophenyl)methanol as a core fragment when a sub-micromolar IC50 is required. The data confirms that even minor changes in fluorine position are catastrophic for activity, making the procurement of the correct regioisomer a non-negotiable requirement for assay success.

Process Chemistry: Execution of Proprietary Synthetic Routes from the Wyeth EP1147095 Patent

For teams tasked with replicating or improving upon the synthetic sequences described in EP1147095 B1, the use of (5-Fluoro-2-nitrophenyl)methanol is mandatory . This compound is explicitly specified as an intermediate. Substituting a different regioisomer would deviate from the patented procedure and likely result in a different, potentially inactive, final product. This scenario directly links procurement to intellectual property and process validation.

Drug Design: Optimization of Physicochemical Properties for Lead Compounds

Medicinal chemists aiming to fine-tune the lipophilicity of a lead series can leverage the specific LogP value of 1.75 for (5-Fluoro-2-nitrophenyl)methanol [2]. This value is distinct from other regioisomers (e.g., the 4-fluoro-2-nitro isomer with LogP of 0.88 ). This allows for a data-driven selection of a building block to achieve a specific balance between membrane permeability and aqueous solubility, which is a critical step in optimizing ADME properties and reducing promiscuous off-target binding.

Synthetic Methodology: Orthogonal Synthesis of Complex Heterocycles via Selective Reduction

The predictable, chemoselective reduction of the nitro group to an amine, while leaving the benzylic alcohol intact, enables the synthesis of key intermediates like (5-Fluoro-2-aminophenyl)methanol . This amine is a versatile linchpin for constructing diverse heterocyclic scaffolds (e.g., benzimidazoles, quinazolines). The differential reactivity of the meta-fluorine atom also allows for orthogonal synthetic steps, where other reactive handles can be manipulated without competing SNAr reactions [3]. This scenario is ideal for laboratories focused on generating novel heterocyclic libraries.

Quality-Critical Research: Ensuring Reproducibility in High-Value Assays and Scale-Up

In settings where experimental reproducibility is paramount, such as late-stage lead optimization or initial process scale-up, sourcing this compound from vendors offering certified high purity (e.g., 98% from Fluorochem ) is a critical risk-mitigation strategy. The documented purity and availability of Certificates of Analysis minimize the risk of batch-to-batch variability and the presence of confounding impurities, which could derail expensive and time-sensitive experiments. This provides a clear procurement advantage over lower-grade or uncertified alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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